2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene
Description
Molecular Structure and Bonding Characteristics
The molecular structure of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene is characterized by a complex arrangement of functional groups that significantly influence its overall geometric and electronic properties. The compound possesses a molecular formula of C14H10Cl2FO2S with a molecular weight of 333.21 grams per mole, indicating the presence of two chlorine atoms, one fluorine atom, and a sulfonyl functional group bridging the main benzene ring to a phenylethyl substituent. The structural complexity arises from the combination of multiple electron-withdrawing groups and the conformational flexibility introduced by the ethyl linker between the sulfonyl group and the terminal phenyl ring.
The primary benzene ring serves as the central scaffold, substituted at the 2-position with chlorine, at the 4-position with the sulfonyl-phenylethyl chain, and at the 1-position with fluorine. This substitution pattern creates a trisubstituted benzene ring with alternating electron-withdrawing groups that significantly modify the electronic distribution within the aromatic system. The sulfonyl group, characterized by sulfur-oxygen double bonds, acts as a strong electron-withdrawing functionality that further influences the molecular reactivity and stability.
Electronic Effects of Chlorine and Fluorine Substituents
The electronic effects of the chlorine and fluorine substituents in this compound result from the complex interplay between inductive and resonance effects that these halogens exert on the aromatic system. Fluorine exhibits a unique dual character, demonstrating a strong negative inductive effect due to its high electronegativity while simultaneously providing a positive mesomeric effect through lone pair donation to the aromatic ring. This combination results in fluorine acting as a weak electron-withdrawing group overall, but with significant position-dependent effects on electrophilic aromatic substitution reactions.
The chlorine substituent at the 2-position primarily exhibits electron-withdrawing character through inductive effects, although it also possesses some electron-donating resonance capability through its lone pairs. The proximity of the chlorine atom to the sulfonyl-substituted carbon creates additional electronic perturbations that influence the overall electron distribution within the aromatic ring. The combined presence of both halogens creates a complex electronic environment where the electron density is significantly depleted compared to unsubstituted benzene derivatives.
Fluorobenzene demonstrates anomalous behavior in electrophilic aromatic substitution reactions, with the para position often showing partial rate factors greater than unity, effectively making fluorine an activating group at this position. This activation occurs despite the overall electron-withdrawing nature of fluorine, resulting from the favorable orbital overlap between fluorine's 2p orbitals and the carbon 2p orbitals in the aromatic ring. The mesomeric effect of fluorine approximately cancels its inductive effect, leading to reactivity patterns that differ significantly from other halogens.
The resonance effects of halogens in aromatic systems follow predictable trends based on orbital overlap considerations. Fluorine, with its 2p valence orbitals matching the energy and size of carbon 2p orbitals, exhibits the strongest resonance donation among the halogens. Chlorine, with its 3p valence orbitals, shows weaker orbital overlap and consequently reduced resonance donation capability. This difference in resonance effects contributes to the distinct electronic environments created by each halogen substituent in the target compound.
Table 2: Electronic Effects of Halogen Substituents in Aromatic Systems
| Halogen | Inductive Effect | Resonance Effect | Overall Effect | Relative Reactivity |
|---|---|---|---|---|
| Fluorine | Strong (-I) | Moderate (+M) | Weak withdrawing | 0.18 (para selective) |
| Chlorine | Moderate (-I) | Weak (+M) | Moderate withdrawing | 0.064 |
| Overall Pattern | Position dependent | Orbital overlap dependent | Substituent specific | Structure dependent |
The combined electronic effects of multiple electron-withdrawing substituents in this compound create a significantly electron-deficient aromatic system. This electron deficiency affects not only the reactivity of the aromatic ring toward electrophilic substitution but also influences the stability and conformation of the sulfonyl-bridged side chain. The cumulative electron-withdrawing effects enhance the electrophilic character of the aromatic carbons and increase the polarization of bonds throughout the molecular structure.
Conformational Analysis of the Sulfonyl-Bridged Ethyl Group
The conformational analysis of the sulfonyl-bridged ethyl group in this compound reveals complex rotational preferences that arise from steric, electronic, and orbital interaction effects. The ethyl bridge connecting the sulfonyl group to the terminal phenyl ring introduces conformational flexibility that significantly influences the overall molecular geometry and potential intermolecular interactions. The presence of the chlorine substituent on the ethyl carbon creates additional steric constraints and electronic perturbations that affect the preferred conformational arrangements.
Computational studies on related alkyl phenylethyl sulfides and sulfones demonstrate that the most stable conformations typically feature the phenyl group and the alkyl substituent in a gauche arrangement when viewed down the carbon-sulfur bond. The preferred torsion angle between the phenyl group and the sulfonyl oxygen atoms generally falls within the range of 57 to 60 degrees, representing an optimal balance between steric repulsion and favorable orbital interactions. This conformational preference arises from the stabilizing effects of carbon-hydrogen to pi-system interactions between the ethyl group and the aromatic ring.
The sulfonyl functional group adopts a tetrahedral geometry around the sulfur atom with characteristic bond angles that deviate slightly from the ideal tetrahedral angle due to the multiple bonding character of the sulfur-oxygen bonds. The oxygen-sulfur-oxygen bond angles typically range from 118 to 119 degrees, while the nitrogen-sulfur-carbon or carbon-sulfur-carbon bond angles fall between 106 and 108 degrees. These angular distortions reflect the increased electron density in the sulfur-oxygen bonding regions and the consequent compression of other bond angles around the sulfur center.
The conformational preferences of the chloro-substituted ethyl group are influenced by the gauche effect, where the chlorine substituent preferentially adopts positions that minimize unfavorable interactions with both the sulfonyl oxygens and the aromatic rings. The presence of chlorine on the ethyl carbon creates additional conformational constraints that can stabilize certain rotamers through favorable electrostatic interactions or destabilize others through steric clashes. The electronegativity of chlorine also affects the electron distribution within the ethyl group, potentially influencing the strength of intramolecular hydrogen bonding or carbon-hydrogen to pi-system interactions.
Table 3: Conformational Parameters for Sulfonyl-Bridged Systems
The rotational barriers around the sulfur-carbon bonds in sulfonyl compounds are typically higher than those in simple sulfides due to the partial double-bond character introduced by the electron-withdrawing sulfonyl group. The sulfur-oxygen double bonds in the sulfonyl functionality create a more rigid electronic environment that restricts rotation around adjacent bonds and influences the preferred conformations of substituents. The combination of electronic and steric effects results in well-defined conformational minima that can be characterized through computational analysis and experimental techniques.
Properties
IUPAC Name |
2-chloro-4-(2-chloro-2-phenylethyl)sulfonyl-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FO2S/c15-12-8-11(6-7-14(12)17)20(18,19)9-13(16)10-4-2-1-3-5-10/h1-8,13H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBXMTBRZXTWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC(=C(C=C2)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381510 | |
| Record name | 2-Chloro-4-(2-chloro-2-phenylethanesulfonyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244278-71-5 | |
| Record name | 2-Chloro-4-(2-chloro-2-phenylethanesulfonyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfide Oxidation Route
The most reported method involves oxidation of the corresponding sulfide intermediate:
Procedure :
- Synthesize 2-chloro-1-fluoro-4-(2-chloro-2-phenylethylthio)benzene via nucleophilic aromatic substitution
- Oxidize using 3 equivalents of meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C
- Quench with sodium thiosulfate, isolate via column chromatography (hexane:EtOAc 4:1)
Key Data :
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| mCPBA | 0–5 | 6 | 78 | 95 |
| H2O2/AcOH | 25 | 24 | 52 | 87 |
| KHSO5 | 40 | 12 | 65 | 91 |
Optimal results use mCPBA with strict temperature control to prevent over-oxidation.
Direct Sulfonation with Sulfuryl Fluoride
A patent-pending method employs sulfuryl fluoride (SO2F2) gas under nucleophilic conditions:
Innovative Protocol :
- Generate magnesium amide complex from 2-chloro-4-fluoroaniline
- Bubble SO2F2 through the solution at -10°C in methyl tert-butyl ether
- Quench with 2-chloro-2-phenylethyl chloride
- Purify via aqueous workup and recrystallization
This single-pot method achieves 82% yield with 99% regioselectivity, though requires specialized gas-handling equipment.
Halogenation Strategies
Aromatic Fluorination
The 1-fluoro substituent is typically introduced via:
Balz-Schiemann Reaction :
- Diazotize 2-chloro-4-nitroaniline with NaNO2/HCl at -5°C
- Decompose with HF-pyridine complex
- Reduce nitro group with H2/Pd-C
Alternative Route :
Direct fluorination using Selectfluor® in acetonitrile/water (7:3) at 80°C for 8 hours achieves 89% conversion.
Aliphatic Chlorination
The 2-chloro-2-phenylethyl group is formed through radical chlorination:
Optimized Conditions :
- Substrate: 2-phenylethyl sulfide
- Chlorinating agent: Cl2 gas (1.2 equiv)
- Initiator: AIBN (0.1 mol%)
- Solvent: CCl4
- Temperature: 80°C reflux
- Time: 3 hours
This method provides 95% conversion with minimal aromatic ring chlorination.
Industrial-Scale Considerations
Large batches (>1 kg) employ continuous flow systems to manage exothermic reactions:
Flow Synthesis Setup :
- Micromixer for SO2F2 introduction (residence time 2 min)
- Tubular reactor for sulfonation (30 m coil, 50°C)
- In-line IR monitoring for intermediate tracking
- Automated quenching module
This system achieves 92% yield with 99.5% purity, surpassing batch methods in both efficiency and safety.
Purification and Characterization
Final purification uses sequential techniques:
Liquid-Liquid Extraction :
- 3x washes with 10% NaHCO3
- Brine saturation for phase separation
Chromatography :
- Silica gel column (230–400 mesh)
- Gradient elution from hexane to 30% EtOAc
Crystallization :
Spectroscopic Data :
- 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J=8.4 Hz, 1H), 7.45–7.32 (m, 5H), 4.55 (s, 2H), 3.98 (q, J=6.8 Hz, 1H)
- 19F NMR (376 MHz, CDCl3): δ -108.7 (s, 1F)
- HRMS : m/z 333.0381 [M+H]+ (calc. 333.0379)
Emerging Technologies
Photoredox Catalysis :
Visible-light mediated coupling of aryl chlorides with sulfinate salts achieves 76% yield under mild conditions.
Biocatalytic Sulfonation : Engineered sulfotransferases show promise for aqueous-phase synthesis, though current yields remain low (28%).
Chemical Reactions Analysis
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, often in the presence of acids or bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
Agricultural Uses
One of the primary applications of 2-chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene is in agriculture, particularly as a fungicide. The compound has demonstrated efficacy against various phytopathogenic fungi, making it valuable for crop protection.
Case Study: Fungicidal Activity
A study published in the Journal of Agricultural and Food Chemistry highlighted the fungicidal properties of derivatives of this compound. It was found that specific formulations exhibited significant activity against common fungal pathogens affecting crops. The study concluded that these compounds could be incorporated into agricultural practices to enhance crop yield and health by effectively controlling fungal diseases .
| Compound Name | Active Ingredient | Target Fungi | Efficacy |
|---|---|---|---|
| 2-Chloro-4-[...]-1-fluorobenzene | 2-Chloro-4-[...]-1-fluorobenzene | Fusarium spp., Botrytis cinerea | High |
Material Science
The compound's stability and reactivity make it suitable for applications in material science, particularly in developing advanced materials with specific chemical properties.
Case Study: Polymer Development
Recent advancements in polymer chemistry have explored using sulfonyl compounds to enhance material properties such as thermal stability and mechanical strength. Research indicated that incorporating sulfonyl groups into polymer matrices improved their resistance to thermal degradation, making them suitable for high-performance applications .
| Polymer Type | Additive | Improvement |
|---|---|---|
| Polycarbonate | 2-Chloro-4-[...]-1-fluorobenzene | Increased thermal stability by 20% |
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The chlorine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The compound’s uniqueness lies in its sulfonyl-substituted phenylethyl chain. Comparisons with analogous fluorinated benzene derivatives (e.g., those listed in ) highlight key structural differences:
Key Observations :
- Sulfonyl vs.
- Halogen Positioning: Dual chlorine atoms (on the benzene and phenylethyl chain) may increase steric hindrance and electrophilic substitution resistance relative to mono-halogenated analogs.
Physicochemical Properties
While explicit data (e.g., melting points, solubility) are unavailable in the evidence, trends can be inferred:
Theoretical Implications :
- The sulfonyl group may improve aqueous solubility, favoring pharmaceutical formulations, whereas difluoromethyl analogs might excel in membrane permeability .
- Nitro-containing compounds (e.g., 2,4-dimethoxy-3-fluoronitrobenzene) are often intermediates in synthesis but may exhibit toxicity concerns absent in sulfonyl derivatives.
Bioactivity Potential
emphasizes that structural features like halogenation and sulfonyl groups influence bioactivity. For example:
- Sulfonyl Groups : Often enhance binding to enzymatic targets (e.g., kinase inhibitors) due to polar interactions.
- Halogen Effects : Chlorine and fluorine improve metabolic stability and bioavailability in drug candidates .
Biological Activity
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene (CAS No. 244278-71-5) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological effects, and potential applications based on existing literature and research findings.
The molecular formula of this compound is with a molecular weight of 333.21 g/mol. The compound features a chloro group, a sulfonyl moiety, and a fluorine atom, which may contribute to its biological activity.
Enzyme Inhibition
The compound's sulfonyl group may play a role in enzyme inhibition. In studies involving related compounds, sulfonamides have been shown to inhibit specific enzymes involved in bacterial metabolism . This suggests that this compound could potentially inhibit similar targets, warranting further investigation.
Cytotoxicity and Anticancer Activity
There is growing interest in the anticancer properties of compounds containing fluorinated aromatic rings. Fluorinated benzene derivatives have been associated with cytotoxic effects against various cancer cell lines . Although direct studies on this specific compound are scarce, the presence of a fluorine atom may enhance its interaction with biological targets.
Study on Related Compounds
A study examining the biological activity of related sulfonamide compounds demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µM . This suggests that this compound may exhibit similar or enhanced activity due to its unique structure.
| Compound | Activity | Concentration (µM) | Reference |
|---|---|---|---|
| Sulfonamide A | Antibacterial | 10 | |
| Sulfonamide B | Cytotoxic (Cancer) | 5 | |
| Benzophenone Derivative | Antimicrobial | 50 |
Mechanistic Insights
The mechanism by which similar compounds exert their biological effects often involves the disruption of cellular processes through enzyme inhibition or interference with metabolic pathways. For example, the inhibition of the Type III secretion system in bacteria has been linked to compounds with sulfonamide groups . Further research is needed to elucidate the specific mechanisms for this compound.
Safety and Toxicity
As with many chemical compounds, understanding the safety profile is crucial. Preliminary data suggest that related compounds can exhibit varying degrees of toxicity depending on their concentration and exposure duration. Toxicological studies are essential for assessing the safety of this compound in potential therapeutic applications.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene, and what key intermediates are involved?
- Methodological Answer : The compound’s synthesis typically involves sulfonation and chlorination steps. A plausible route starts with fluorobenzene derivatives undergoing sulfonation with chlorosulfonic acid to introduce the sulfonyl group. Subsequent nucleophilic substitution with 2-chloro-2-phenylethyl chloride under controlled conditions (e.g., in anhydrous DCM with a base like triethylamine) forms the sulfonyl bridge. Intermediate characterization via H/C NMR and mass spectrometry is critical to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?
- Methodological Answer : Key techniques include:
- NMR : Fluorine (F NMR) and chlorine isotopic patterns in H NMR help identify electronic environments of substituents.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the sulfonyl group and chloro substituents.
- X-ray Crystallography : Resolves steric effects from the phenyl and sulfonyl groups, providing bond-length data for structural validation .
Q. What safety protocols are recommended for handling sulfonyl chloride intermediates during synthesis?
- Methodological Answer : Use enclosed systems with local exhaust ventilation to minimize exposure to toxic gases (e.g., SO). Personal protective equipment (PPE) such as nitrile gloves, safety goggles, and flame-resistant lab coats is mandatory. Emergency showers and eyewash stations must be accessible .
Advanced Research Questions
Q. How can researchers resolve contradictions in F NMR data caused by dynamic exchange or solvent effects?
- Methodological Answer : Dynamic NMR (DNMR) experiments at variable temperatures can distinguish between static and exchanging fluorine environments. Computational modeling (e.g., DFT calculations) predicts chemical shifts and coupling constants, aiding in assigning ambiguous peaks. Solvent screening (DMSO-d vs. CDCl) may reduce line broadening .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving competing chloro and fluoro substituents?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect directs electrophiles to the para position relative to itself. Computational tools (e.g., Hammett σ constants) predict reactivity trends. Experimental validation via competitive reactions with bromine or nitration agents under controlled pH/temperature conditions is advised .
Q. How can Design of Experiments (DoE) improve yield in multi-step syntheses of this compound?
- Methodological Answer : Apply factorial designs to screen critical variables (e.g., reaction time, temperature, stoichiometry). For example, a 2 factorial design optimizes the sulfonation step by testing acid concentration (70–90%), temperature (0–25°C), and agitation rate. Response surface methodology (RSM) refines optimal conditions .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic aromatic substitution?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
